molecular formula C12H18BrNO3S B275222 4-bromo-3-butoxy-N-ethylbenzenesulfonamide

4-bromo-3-butoxy-N-ethylbenzenesulfonamide

Cat. No. B275222
M. Wt: 336.25 g/mol
InChI Key: BQQNYJXNRKJNBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-3-butoxy-N-ethylbenzenesulfonamide is a chemical compound that has gained attention due to its potential applications in scientific research. This compound is a sulfonamide derivative that has been synthesized using specific methods to achieve its desired properties. In

Mechanism of Action

The mechanism of action of 4-bromo-3-butoxy-N-ethylbenzenesulfonamide is not well understood. However, it is believed to act as a nucleophile, reacting with electrophilic compounds to form covalent bonds. This property makes it useful in various chemical reactions and as a ligand for metal complexes.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of 4-bromo-3-butoxy-N-ethylbenzenesulfonamide. However, it has been reported to have low toxicity and is not expected to have any significant effects on living organisms.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-bromo-3-butoxy-N-ethylbenzenesulfonamide in lab experiments is its high purity, which allows for accurate and reproducible results. It also has a long shelf life, making it a convenient reagent to use. However, its limited solubility in certain solvents can be a limitation in some experiments.

Future Directions

There are several future directions for research on 4-bromo-3-butoxy-N-ethylbenzenesulfonamide. One potential area of study is its use in the synthesis of novel compounds with specific properties. It could also be used as a ligand for metal complexes in catalysis and material science. Additionally, further research could be done to better understand its mechanism of action and potential applications in various fields of science.
In conclusion, 4-bromo-3-butoxy-N-ethylbenzenesulfonamide is a chemical compound that has potential applications in scientific research. Its synthesis method has been optimized to obtain a high yield of the desired product. It has been used as a ligand for metal complexes and in the synthesis of other compounds. Its mechanism of action is not well understood, but it is believed to act as a nucleophile. It has low toxicity and is not expected to have any significant effects on living organisms. While it has advantages in lab experiments, its limited solubility can be a limitation. Future research could explore its potential uses in the synthesis of novel compounds and as a ligand for metal complexes.

Synthesis Methods

The synthesis of 4-bromo-3-butoxy-N-ethylbenzenesulfonamide involves the reaction of 4-bromo-3-nitrobenzenesulfonamide with butyl magnesium bromide, followed by the addition of ethyl iodide. The final product is obtained after purification through column chromatography. This method has been optimized to obtain a high yield of the desired product.

Scientific Research Applications

4-bromo-3-butoxy-N-ethylbenzenesulfonamide has been used in various scientific research applications. One of its primary uses is as a ligand for metal complexes, which can be used in catalysis and material science. It has also been used in the synthesis of other compounds, such as heterocyclic compounds and amino acid derivatives.

properties

Molecular Formula

C12H18BrNO3S

Molecular Weight

336.25 g/mol

IUPAC Name

4-bromo-3-butoxy-N-ethylbenzenesulfonamide

InChI

InChI=1S/C12H18BrNO3S/c1-3-5-8-17-12-9-10(6-7-11(12)13)18(15,16)14-4-2/h6-7,9,14H,3-5,8H2,1-2H3

InChI Key

BQQNYJXNRKJNBB-UHFFFAOYSA-N

SMILES

CCCCOC1=C(C=CC(=C1)S(=O)(=O)NCC)Br

Canonical SMILES

CCCCOC1=C(C=CC(=C1)S(=O)(=O)NCC)Br

Origin of Product

United States

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